molecular formula C17H23N5O2 B5328733 3-[(dimethylamino)methyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol

3-[(dimethylamino)methyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol

Cat. No. B5328733
M. Wt: 329.4 g/mol
InChI Key: ADGDDULYILAPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)methyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol is a compound that has been studied in scientific research due to its potential therapeutic applications. This compound is also known as DMTP and has been synthesized using various methods.

Mechanism of Action

DMTP acts as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DMTP reduces inflammation and pain. DMTP has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DMTP has been shown to have a number of biochemical and physiological effects. DMTP reduces the production of prostaglandins, which are involved in inflammation and pain. DMTP has also been shown to reduce the production of cytokines, which are involved in the immune response. Additionally, DMTP has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

DMTP has several advantages for lab experiments. It is a selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. DMTP has also been shown to have potential therapeutic applications, which makes it a promising compound for drug development. However, DMTP has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, DMTP has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of DMTP. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its long-term effects and potential side effects in humans. Additionally, there is potential for the development of new compounds based on DMTP that may have improved pharmacological properties.

Synthesis Methods

DMTP has been synthesized using various methods. One of the most common methods is the reaction of 1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol with dimethylaminomethyl chloride in the presence of a base. Another method involves the reaction of 1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinol with dimethylaminomethyl magnesium bromide. These methods have been optimized to yield high purity and yield of DMTP.

Scientific Research Applications

DMTP has been studied for its potential therapeutic applications. Research has shown that DMTP has anti-inflammatory, analgesic, and antipyretic properties. DMTP has also been shown to have potential as an antidepressant and anxiolytic. Additionally, DMTP has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-21(2)10-17(24)8-5-9-22(11-17)16(23)14-7-4-3-6-13(14)15-18-12-19-20-15/h3-4,6-7,12,24H,5,8-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDDULYILAPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCN(C1)C(=O)C2=CC=CC=C2C3=NC=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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